7-Hydroxy-3,7-dimethylnonanal
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Overview
Description
7-Hydroxy-3,7-dimethylnonanal is an organic compound with the molecular formula C11H22O2. It is a type of aldehyde that contains a hydroxyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3,7-dimethylnonanal typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure systems to ensure high yield and purity. The use of green chemistry principles, including environmentally friendly solvents and catalysts, is also becoming more prevalent in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3,7-dimethylnonanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 7-Hydroxy-3,7-dimethylnonanoic acid.
Reduction: 7-Hydroxy-3,7-dimethylnonanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Hydroxy-3,7-dimethylnonanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,7-dimethylnonanal involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,7-dimethyloctanal: Similar structure but with one less carbon atom.
7-Hydroxy-3,7-dimethyldecanal: Similar structure but with one more carbon atom.
Uniqueness
7-Hydroxy-3,7-dimethylnonanal is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
32779-69-4 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7-hydroxy-3,7-dimethylnonanal |
InChI |
InChI=1S/C11H22O2/c1-4-11(3,13)8-5-6-10(2)7-9-12/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
NGLHIEHGYBVVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)CC=O)O |
Origin of Product |
United States |
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